molecular formula C16H14O2 B186334 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one CAS No. 22965-99-7

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B186334
CAS No.: 22965-99-7
M. Wt: 238.28 g/mol
InChI Key: ZWTRSTWJBWJEFR-VAWYXSNFSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name is (E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one , reflecting its trans-configuration across the α,β-unsaturated ketone moiety. Its molecular formula, C₁₆H₁₄O₂ , corresponds to a molar mass of 238.28 g/mol , with a conjugated system spanning the chalcone backbone. Key structural descriptors include:

Property Value Source
Molecular Formula C₁₆H₁₄O₂ PubChem
SMILES COC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2 PubChem
InChI Key ZWTRSTWJBWJEFR-VAWYXSNFSA-N PubChem
XLogP3 3.2 PubChem

The methoxy group at the 2-position induces steric and electronic effects, influencing both reactivity and crystal packing.

Crystallographic Studies and Molecular Packing Arrangements

Single-crystal X-ray diffraction (SC-XRD) reveals that this compound crystallizes in the orthorhombic space group P21212 with unit cell parameters a = 8.574 Å, b = 9.943 Å, c = 8.774 Å, β = 100.294° . The molecular packing is stabilized by:

  • C–H···O hydrogen bonds between the ketone oxygen and adjacent methoxy hydrogens (2.62 Å).
  • π–π stacking interactions between phenyl rings (centroid-centroid distance: 3.89 Å).
  • Van der Waals interactions contributing to layered supramolecular architectures.

Hirshfeld surface analysis highlights that H···H (54.2%) and H···O (28.7%) contacts dominate the intermolecular interactions, with the methoxy group acting as a key hydrogen bond acceptor.

Conformational Analysis via X-ray Diffraction Data

The X-ray structure confirms a planar conformation for the α,β-unsaturated ketone system, with a dihedral angle of 5.11° between the two aromatic rings. Key bond parameters include:

Bond/Angle Value
C7–C8 (double bond) 1.342 Å
C8–O1 (ketone) 1.221 Å
C1–O2 (methoxy) 1.432 Å
C7–C8–C9 angle 120.7°

The methoxy group adopts a coplanar orientation with the phenyl ring (torsion angle: 2.3°), minimizing steric hindrance and maximizing conjugation. Density functional theory (DFT) calculations corroborate the experimental geometry, showing a HOMO-LUMO gap of 3.48 eV , indicative of moderate electronic stability.

Comparative Structural Analysis with Related Chalcone Derivatives

Comparative studies with structurally analogous chalcones reveal distinct effects of methoxy substitution patterns:

Compound Substituent Position Dihedral Angle π–π Stacking Distance
3-(4-Methoxyphenyl) para 12.4° 4.12 Å
3-(3-Methoxyphenyl) meta 8.9° 3.95 Å
3-(2-Methoxyphenyl) ortho 5.11° 3.89 Å

Key findings :

  • Ortho-methoxy substitution enhances planarity and π–π interactions compared to meta- and para-analogs.
  • Crystal packing efficiency decreases in the order ortho > meta > para due to steric effects.
  • Hydrogen-bonding capacity is maximized in ortho derivatives, as the methoxy group participates in C–H···O networks.

For example, 2'-Hydroxy-4'-methoxychalcone (CID 5380645) exhibits a larger dihedral angle (18.7°) due to intramolecular hydrogen bonding between the hydroxyl and ketone groups.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-12H,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTRSTWJBWJEFR-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314096
Record name trans-2-Methoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22965-99-7
Record name trans-2-Methoxychalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22965-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC170286
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-2-Methoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Procedure

  • Reactants :

    • 2-Methoxybenzaldehyde (electron-rich aromatic aldehyde)

    • Acetophenone (aromatic ketone)

  • Catalyst : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or methanol.

  • Conditions :

    • Stirring at room temperature (RT) for 24–48 hours.

    • Neutralization with HCl to precipitate the product.

Example Protocol (Adapted from Analogous Reactions):

ParameterValue/Description
SolventEthanol or methanol
CatalystNaOH (10–20% w/v)
Temperature25–50°C
Reaction Time12–24 hours
WorkupAcidification, filtration, and drying

Mechanistic Pathway :

  • Deprotonation : The base deprotonates the α-carbon of acetophenone, forming an enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2-methoxybenzaldehyde.

  • Dehydration : Water is eliminated to form the α,β-unsaturated ketone (chalcone).

  • Stereochemistry : The E-isomer predominates due to steric and electronic factors favoring trans configuration.

Yield Considerations :

  • Analogous chalcones (e.g., 4-methoxychalcone) report yields of 70–95% under optimized conditions.

  • Electron-donating groups (e.g., methoxy) on the aldehyde enhance reactivity, potentially improving yields.

Solvent-Free Aldol Condensation

Green chemistry principles have driven the development of solvent-free methods. This approach minimizes waste and enhances atom economy by eliminating solvents.

Procedure

  • Reactants :

    • 2-Methoxybenzaldehyde (1 eq)

    • Acetophenone (1 eq)

  • Catalyst : Sodium hydroxide (NaOH, 1 eq)

  • Conditions :

    • Grinding in a mortar and pestle for 10–15 minutes.

    • No external solvent or heating required.

Advantages :

  • High Efficiency : Reduced reaction time (minutes vs. hours).

  • Environmental Benefits : Eliminates solvent use and waste.

Example Data :

ParameterValue/Description
Catalyst Loading1:1 molar ratio (NaOH:reactants)
WorkupWater wash, filtration, drying
Yield~85–95% (based on analogous reactions)

Mechanistic Insight :
The grinding process facilitates intimate mixing of reactants, accelerating the enolate formation and subsequent condensation.

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation enhances reaction rates by creating localized high-pressure zones, accelerating nucleation and mass transfer.

Procedure

  • Reactants :

    • 2-Methoxybenzaldehyde (1 eq)

    • Acetophenone (1 eq)

  • Catalyst : KOH (10–20% w/v)

  • Conditions :

    • Ethanol as solvent.

    • Sonication (20–40 kHz) for 15–30 minutes.

Advantages :

  • Rapid Reaction : Completion in minutes vs. hours.

  • Consistent Yields : Reduced thermal side reactions.

Example Data :

ParameterValue/Description
Frequency20–40 kHz
Temperature25–50°C (ambient)
Yield~90% (based on analogous chalcones)

Catalytic Systems for Enhanced Efficiency

Alternative catalysts (e.g., BF₃·Et₂O, banana peel ash) have been explored to improve selectivity and reduce environmental impact.

Banana Peel Ash Catalyst

  • Preparation :

    • Burn banana peels, grind into ash.

  • Application :

    • Mix with reactants in ethanol.

    • Stir at RT for 20 minutes.

Advantages :

  • Biodegradable Catalyst : Sustainable alternative to metal catalysts.

  • High Yields : Reported yields of 89% for similar chalcones.

BF₃·Et₂O Catalysis

  • Procedure :

    • BF₃·Et₂O (5–10 mol%) in dichloromethane.

    • React at 0–25°C for 2–4 hours.

Advantages :

  • Mild Conditions : Suitable for temperature-sensitive substrates.

  • High Selectivity : Minimal side products.

Spectroscopic Characterization

Post-synthesis characterization is critical to confirm structure and purity. Key techniques include:

TechniqueKey Observations (Target Compound)
¹H NMR - δ 7.8–7.9 ppm : Aromatic protons.
- δ 6.9–7.0 ppm : Methoxy-substituted aromatic protons.
¹³C NMR - δ 190 ppm : Carbonyl carbon.
- δ 160 ppm : Methoxy-substituted carbons.
IR - 1680–1700 cm⁻¹ : C=O stretch.
- 1240–1250 cm⁻¹ : C–O (methoxy) stretch.

Example Data (From Analogous Chalcones):

ParameterValue/Description
Melting Point 158–160°C (expected range)
Molecular Formula C₁₆H₁₄O₂ (MW = 238.28 g/mol)

Critical Analysis of Methodologies

Comparison of Synthetic Approaches

MethodCatalystSolventTimeYieldGreen Chemistry Score
Claisen-SchmidtNaOHEthanol12–24h70–90%Moderate
Solvent-FreeNaOHNone10–15min85–95%High
UltrasonicKOHEthanol15–30min85–90%Moderate
Banana Peel AshAshWater20min80–89%High

Key Insights :

  • Solvent-Free Methods : Optimal for sustainability but require precise control of reactant ratios.

  • Ultrasonic Methods : Ideal for rapid synthesis but may require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include epoxides, carboxylic acids, saturated ketones, alcohols, and various substituted chalcone derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its potential use in drug development.

    Medicine: Due to its biological activities, it is explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of specific signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituent Position Key Properties/Activities Synthesis Yield Reference ID
3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one 2-methoxy (ortho) High purity (>99%), pharmaceutical intermediate 93.6%
3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one 4-methoxy (para) Cytotoxic (IC₅₀: 8.2 µM vs. prostate cancer) 85%*
3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one 4-chloro Cytotoxic (IC₅₀: 7.5 µM vs. prostate cancer) 78%*
3-(3-Hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one 3-hydroxy, 4-methoxy Stable at pH 5–7 and <30°C Not reported
3-(5-Bromo-2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one 5-bromo, 2-methoxy Antimicrobial (Gram-positive bacteria) Not reported

*Yields estimated from analogous Claisen-Schmidt reactions.

Positional Isomerism and Stability

  • Ortho vs. Para Methoxy Substitution: The 2-methoxy derivative exhibits distinct electronic effects due to steric hindrance and resonance stabilization, contrasting with the para-substituted analogue (4-methoxy).
  • Hydroxy-Methoxy Isomers : Stability studies reveal that 3-(3-hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one is more stable under physiological conditions (pH 5–7, <30°C) than its 4-hydroxy-3-methoxy isomer, likely due to intramolecular hydrogen bonding .

Spectral and Physical Properties

  • NMR Data : The 2-methoxy derivative’s ^1H NMR (CDCl₃) shows a deshielded carbonyl proton at δ 8.0 ppm, whereas the para-methoxy analogue displays a downfield shift (δ 8.2 ppm) due to reduced electron-donating effects .
  • Crystallinity : 3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one forms high-purity needle-like crystals after recrystallization, whereas the ortho-methoxy derivative’s crystallinity is less documented .

Key Research Findings

  • Synthetic Efficiency : The Claisen-Schmidt condensation remains the most efficient route for methoxy-substituted chalcones, with yields exceeding 85% for para derivatives and 93.6% for the ortho analogue .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl, NO₂) enhance cytotoxicity, while electron-donating groups (e.g., OCH₃) modulate stability and solubility . Ortho substituents introduce steric effects that may reduce binding affinity to biological targets compared to para analogues .

Biological Activity

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention for its potential biological activities. This compound features a conjugated enone system and is characterized by the presence of a methoxy group on one of its phenyl rings. The molecular formula for this compound is C16H14O2, with a molecular weight of approximately 238 g/mol .

Overview of Chalcones

Chalcones are a class of organic compounds that are recognized for their diverse biological activities. They typically exhibit properties such as:

  • Antioxidant Activity : Many chalcones have demonstrated the ability to scavenge free radicals, which can be significant in the context of oxidative stress-related diseases .
  • Antimicrobial Properties : Certain chalcones have shown effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Research indicates that some chalcones may possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases .
  • Anticancer Activity : A growing body of evidence suggests that chalcones may have anticancer effects, prompting investigations into their mechanisms of action and therapeutic potential .

Anticancer Properties

Research into the anticancer effects of this compound is still emerging. However, studies on similar chalcone derivatives indicate promising results. For instance, one study evaluated various chalcone derivatives for cytotoxic activity both in vitro and in vivo, revealing that certain compounds significantly reduced tumor volume and improved hematological parameters in animal models . Although specific data on this compound is limited, its structural similarities to other effective chalcones suggest it may also exhibit anticancer properties.

Antioxidant Activity

Chalcones are known for their antioxidant capabilities. The presence of the methoxy group in this compound could enhance its ability to act as a free radical scavenger. This property is particularly relevant in the context of diseases associated with oxidative stress.

Antimicrobial Activity

While specific studies on the antimicrobial efficacy of this compound are scarce, the broader class of chalcones has been documented to exhibit antimicrobial effects against various pathogens. Future research could explore its potential as an antimicrobial agent.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer activity of chalcone derivativesSeveral derivatives showed significant cytotoxicity and antiproliferative effects in cancer models .
Study 2Antioxidant properties of chalconesDemonstrated free radical scavenging abilities, indicating potential for therapeutic use in oxidative stress-related conditions .
Study 3Antimicrobial activityChalcones exhibited effectiveness against bacterial and fungal strains; specific data on this compound needed .

Q & A

Q. What are the established synthetic routes for 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation between 2-methoxyacetophenone and benzaldehyde under acidic or basic conditions. This method produces chalcone derivatives with moderate yields (40–60%). Key steps include refluxing in ethanol with a catalytic amount of NaOH or HCl, followed by recrystallization for purification . Alternative routes involve palladium-catalyzed cross-coupling reactions , such as Mizoroki-Heck coupling, to introduce aryl groups while maintaining stereochemical control .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Critical for confirming the enone structure and substituent positions. The trans (E)-configuration of the α,β-unsaturated ketone is identified via coupling constants (J ≈ 15–16 Hz for vinyl protons) .
  • FTIR : Peaks at ~1650–1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) confirm the chalcone backbone .
  • UV-Vis : Absorption maxima near 300–350 nm indicate π→π* transitions in the conjugated system .

Q. How is single-crystal X-ray diffraction (SC-XRD) utilized in confirming its structure?

SC-XRD provides unambiguous confirmation of molecular geometry and stereochemistry. Refinement using SHELXL (via the SHELX suite) allows precise determination of bond lengths, angles, and intermolecular interactions. For example, the E-configuration of the α,β-unsaturated ketone is validated by the dihedral angle between aromatic rings .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like Z-isomers or dimerization?

  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce kinetic side products.
  • Catalyst Selection : Use of palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands enhances regioselectivity in cross-coupling reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reduce aggregation.
  • In Situ Monitoring : Techniques like TLC or HPLC track reaction progress to isolate intermediates before side reactions occur .

Q. How do computational methods like DFT aid in understanding electronic properties and reactivity?

  • HOMO-LUMO Analysis : Predicts charge-transfer interactions and reactivity sites. For chalcones, the LUMO is often localized on the α,β-unsaturated ketone, making it electrophilic .
  • Vibrational Assignments : DFT-calculated IR/Raman spectra are cross-validated with experimental data to resolve ambiguous peaks (e.g., distinguishing C=O vs. C=C stretches) .
  • Transition-State Modeling : Identifies energy barriers in synthesis pathways, guiding catalyst design .

Q. What strategies resolve discrepancies between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

  • Solvent Corrections : Apply implicit solvent models (e.g., PCM) to DFT calculations to account for solvent-induced shifts .
  • Dynamic Effects : Use molecular dynamics (MD) simulations to model conformational flexibility affecting NMR chemical shifts .
  • Crystallographic Validation : Compare SC-XRD bond lengths/angles with DFT-optimized geometries to identify systematic errors in computational parameters .

Q. How does hydrogen bonding influence crystal packing and stability?

Intermolecular hydrogen bonds (e.g., C=O···H-O or C-H···O) stabilize crystal lattices and dictate packing motifs. Graph-set analysis (e.g., Etter’s rules) classifies these interactions into patterns like R₂²(8) rings, which correlate with melting points and solubility . For example, methoxy groups may participate in weak C-H···O interactions, reducing crystallinity compared to hydroxyl-substituted analogs .

Q. What catalytic systems improve yield in cross-coupling reactions involving this compound?

  • Palladium-Based Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands (e.g., XPhos) enhance Suzuki-Miyaura coupling efficiency for aryl substitutions .
  • Microwave-Assisted Synthesis : Reduces reaction times (minutes vs. hours) and improves regioselectivity in Heck reactions .
  • Base Optimization : Use of K₂CO₃ or Cs₂CO₃ in polar solvents (e.g., DMSO) minimizes side reactions like ketone reduction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one
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3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one

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